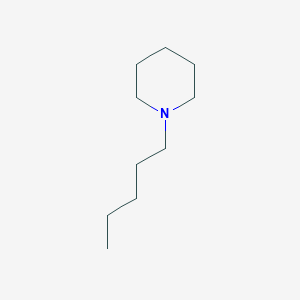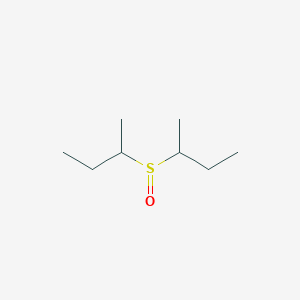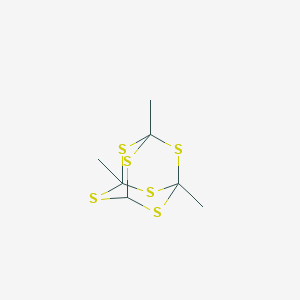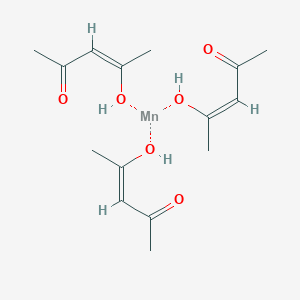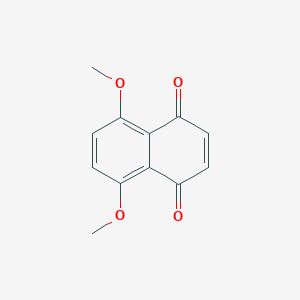
1,4-Naphthalenedione, 5,8-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 5,8-dimethoxy- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a derivative of naphthalene and is commonly referred to as DMNQ.
作用机制
The mechanism of action of 1,4-Naphthalenedione, 5,8-dimethoxy- is based on its ability to act as an electron acceptor. The compound has a high electron affinity, which allows it to accept electrons from other molecules. This property makes the compound useful in various applications, including organic electronics and biochemistry.
生化和生理效应
1,4-Naphthalenedione, 5,8-dimethoxy- has been shown to have several biochemical and physiological effects. The compound has been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, the compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 1,4-Naphthalenedione, 5,8-dimethoxy- in lab experiments is its high electron affinity, which allows it to act as an efficient electron acceptor. Additionally, the compound is relatively easy to synthesize, which makes it readily available for use in various applications. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the use of 1,4-Naphthalenedione, 5,8-dimethoxy- in scientific research. One potential application is in the development of new materials for organic electronics, where the compound could be used as a building block for the synthesis of new electron-accepting materials. Additionally, the compound could be used in the development of new therapies for inflammatory diseases, where its anti-inflammatory properties could be exploited for therapeutic purposes. Finally, the compound could be used in the development of new redox-active compounds for the study of electron transfer reactions in proteins and enzymes.
Conclusion:
In conclusion, 1,4-Naphthalenedione, 5,8-dimethoxy- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has several advantages, including its high electron affinity and ease of synthesis, which make it useful in various applications. However, the compound also has potential limitations, including its potential toxicity, which can limit its use in certain applications. Overall, the future directions for the use of 1,4-Naphthalenedione, 5,8-dimethoxy- in scientific research are promising, and the compound is likely to continue to be an important tool in various fields.
合成方法
The synthesis of 1,4-Naphthalenedione, 5,8-dimethoxy- can be achieved via several methods, including the oxidation of 5,8-dimethoxy-1,4-naphthoquinone with various oxidizing agents. One of the most commonly used methods is the oxidation of 5,8-dimethoxy-1,4-naphthoquinone with lead tetraacetate. This method is preferred due to its high yield and simplicity.
科学研究应用
1,4-Naphthalenedione, 5,8-dimethoxy- has been widely used in scientific research due to its potential applications in various fields. The compound is commonly used in the field of organic electronics, where it is used as an electron-accepting material in organic solar cells. Additionally, the compound has been used in the field of biochemistry, where it is used as a redox-active compound to study the electron transfer reactions in proteins and enzymes.
属性
CAS 编号 |
15013-16-8 |
|---|---|
产品名称 |
1,4-Naphthalenedione, 5,8-dimethoxy- |
分子式 |
C12H10O4 |
分子量 |
218.2 g/mol |
IUPAC 名称 |
5,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-15-9-5-6-10(16-2)12-8(14)4-3-7(13)11(9)12/h3-6H,1-2H3 |
InChI 键 |
HXULXWJWZVUESP-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC |
规范 SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC |
其他 CAS 编号 |
15013-16-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




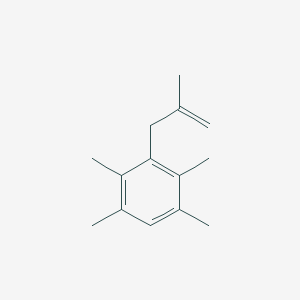

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
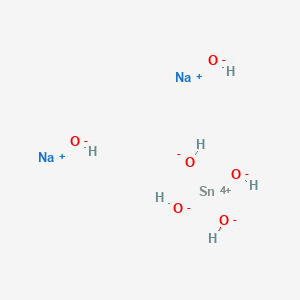
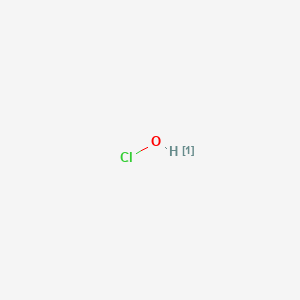
![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
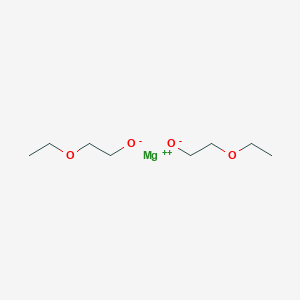
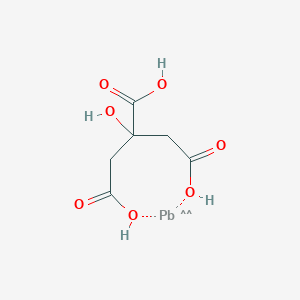
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
